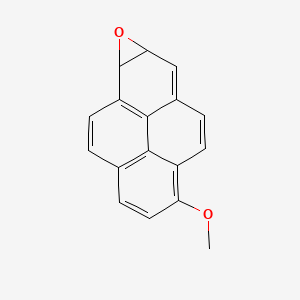

1-Methoxypyrene-6,7-oxide

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C17H12O2 |

|---|---|

Peso molecular |

248.27 g/mol |

Nombre IUPAC |

10-methoxy-3-oxapentacyclo[7.6.2.02,4.06,16.013,17]heptadeca-1(16),5,7,9,11,13(17),14-heptaene |

InChI |

InChI=1S/C17H12O2/c1-18-13-7-4-9-2-6-12-16-10(8-14-17(12)19-14)3-5-11(13)15(9)16/h2-8,14,17H,1H3 |

Clave InChI |

NKUNJGBFRAVFHT-UHFFFAOYSA-N |

SMILES canónico |

COC1=C2C=CC3=CC4C(O4)C5=C3C2=C(C=C5)C=C1 |

Origen del producto |

United States |

Synthetic Methodologies for 1 Methoxypyrene 6,7 Oxide and Analogues

Precursor Synthesis Strategies for 1-Methoxypyrene (B1198098)

The synthesis of 1-methoxypyrene is a critical first step, and various strategies have been developed to achieve this. A common and direct approach involves the nucleophilic substitution of a halogenated pyrene (B120774).

One documented large-scale synthesis starts with 1-bromopyrene (B33193). chemicalbook.com In this procedure, 1-bromopyrene is reacted with a 30% solution of sodium methoxide (B1231860) in methanol (B129727). The reaction is conducted under a nitrogen atmosphere at reflux temperature. The 1-bromopyrene is added in batches to the sodium methoxide solution, and the reaction is allowed to proceed for several hours to ensure completion. Following the reaction, methanol is removed under reduced pressure, and the product is precipitated by adding ice water, then isolated by centrifugation and drying. This method reports a high yield of 95.2%. chemicalbook.com

Another synthetic route begins with the parent hydrocarbon, pyrene. google.com This multi-step process involves:

Purification of Pyrene : The starting pyrene is purified to remove impurities.

Halogenation : The purified pyrene undergoes a halogenation reaction to produce a halogenated pyrene.

Methoxylation : The halogenated pyrene is then reacted with sodium methoxide (NaOMe) at 80-85°C in the presence of a solvent and a copper(I) iodide (CuI) catalyst to form 1-methoxypyrene. google.com

The electrophilic substitution of pyrene itself is known to preferentially occur at the 1-, 3-, 6-, and 8-positions, which makes the synthesis of 1-substituted pyrenes like 1-methoxypyrene feasible through direct functionalization, although controlling monosubstitution can be challenging. uky.edu

The table below summarizes a common precursor synthesis strategy.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 1-Bromopyrene | 30% Sodium methoxide in methanol, reflux, 12-15 hours, N₂ atmosphere | 1-Methoxypyrene | 95.2% | chemicalbook.com |

| Pyrene | 1. Halogenation agent2. Sodium methoxide, CuI catalyst, 80-85°C | 1-Methoxypyrene | - | google.com |

Table 1: Synthetic Strategies for 1-Methoxypyrene.

Epoxidation Reactions for Aromatic Systems: Principles and Applications to 1-Methoxypyrene

Epoxidation of polycyclic aromatic hydrocarbons (PAHs) like 1-methoxypyrene involves the addition of a single oxygen atom across one of the double bonds in the aromatic system to form an epoxide (or oxirane) ring. This transformation disrupts the planarity and aromaticity of the ring system at the site of reaction.

The most common method for the epoxidation of alkenes, which can be extended to the double bonds of aromatic systems, is the reaction with a peroxycarboxylic acid (also known as a peracid). chemistrysteps.comlibretexts.org Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose due to its commercial availability and stability as a crystalline solid. chemistrysteps.com The reaction mechanism is concerted, with the oxygen atom from the peroxy acid being transferred to the double bond in a single step. libretexts.org To prevent the newly formed epoxide ring from being hydrolyzed to a diol, these reactions are typically carried out in nonaqueous solvents like chloroform (B151607) or ether. libretexts.org

Other epoxidation systems include hydrogen peroxide in the presence of a suitable catalyst. academicjournals.org For PAHs, metabolic epoxidation by cytochrome P450 enzymes is a significant area of study, as these enzymes can form epoxides at various positions on the aromatic core. nih.govresearchgate.net

Stereoselective Epoxidation Techniques

Stereoselectivity in epoxidation refers to the preferential formation of one stereoisomer over another. When an epoxide is formed from a prochiral alkene or a double bond within a larger chiral molecule, the resulting epoxide can exist as enantiomers or diastereomers.

Substrate-Controlled Stereoselectivity : The epoxidation of an alkene with a reagent like m-CPBA is a syn-addition, meaning the oxygen atom adds to the same face of the double bond. chemistrysteps.com The stereochemistry of the starting material directly dictates the stereochemistry of the product. chemistrysteps.comlibretexts.org For a complex molecule like 1-methoxypyrene, the existing molecular topography will sterically hinder the approach of the epoxidizing agent, leading to the preferential formation of one diastereomer.

Enzyme-Catalyzed Stereoselectivity : Biological systems offer high levels of stereoselectivity. Cytochrome P450 enzymes, for instance, are highly stereoselective in metabolizing PAHs, often producing one enantiomer of an epoxide in significant excess. nih.govnih.gov These enzymes create a chiral active site environment that orients the substrate for a selective attack on one of the two faces of the double bond. google.com While primarily a metabolic process, the principles of enzyme catalysis can be applied in biocatalytic synthetic routes.

Regioselective Epoxidation Considerations

Regioselectivity concerns which specific double bond in a molecule is epoxidized. Pyrene has several double bonds, and their reactivity towards epoxidation differs. The double bonds at the 4,5- and 9,10-positions are known as the "K-region" and are generally more electron-rich and reactive than the other "bay-region" double bonds.

In the case of 1-methoxypyrene, the methoxy (B1213986) group is an electron-donating group, which activates the aromatic ring system towards electrophilic attack, the first step in epoxidation. The position of this substituent influences the electron density of the various double bonds in the pyrene core, thereby directing the regioselectivity of the epoxidation. The synthesis of 1-methoxypyrene-6,7-oxide specifically requires the epoxidation to occur at the 6,7-double bond. This is a non-K-region bond, and its selective epoxidation can be challenging due to the higher intrinsic reactivity of the K-region.

Achieving this specific regioselectivity may require:

Directing Group Effects : The steric and electronic effects of the methoxy group must favor attack at the 6,7-position.

Catalyst Control : Specialized catalysts can influence regioselectivity. For instance, in ring-opening reactions of aryl epoxides, dual catalytic systems have been shown to control the site of reaction, and similar principles could apply to selective epoxidation. nih.gov In enzymatic systems, different cytochrome P450 isozymes exhibit distinct regioselectivities for PAH epoxidation. nih.govuq.edu.au

Isolation and Purification Techniques for Research-Scale Synthesis

Following the synthesis of this compound, it must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and any isomeric byproducts. Standard laboratory techniques are employed for this purpose.

Chromatography : This is the most powerful and widely used method for the purification of PAH derivatives.

Column Chromatography : Utilizes a stationary phase like silica (B1680970) gel or alumina (B75360) to separate compounds based on their polarity. A solvent gradient can be used to elute the desired product.

High-Performance Liquid Chromatography (HPLC) : Offers higher resolution for separating complex mixtures. Reversed-phase HPLC is particularly effective for PAHs and their derivatives. nih.govasm.org Chiral stationary phases can be used to separate enantiomers. nih.gov

Crystallization : If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification, removing impurities that have different solubility characteristics. uky.edu

Immobilized Boronate Chromatography : This specialized technique has been developed for the separation of PAH diol epoxides, particularly for separating anti- from syn- diastereomers. It works by forming reversible covalent bonds with cis-diol functionalities present in the syn-isomers, allowing for their separation from the anti-isomers which are selectively retained under specific conditions. nih.gov

The table below summarizes common purification techniques.

| Technique | Principle of Separation | Application Notes | Reference |

| Column Chromatography | Adsorption/Polarity | Good for initial cleanup and separation of major components. | |

| HPLC | Partitioning/Polarity | High-resolution separation of isomers. Analytical and preparative scale. | nih.govasm.org |

| Chiral HPLC | Chiral Recognition | Separation of enantiomers. | nih.gov |

| Crystallization | Differential Solubility | Effective for obtaining high-purity solid products. | uky.edu |

| Boronate Chromatography | Covalent Interaction | Specific for separating diol epoxide stereoisomers (syn vs anti). | nih.gov |

Table 2: Isolation and Purification Techniques.

Chemical Reactivity and Mechanistic Transformations of 1 Methoxypyrene 6,7 Oxide

Epoxide Ring Opening Reactions with Nucleophiles

The high ring strain and the polarized C-O bonds of the epoxide moiety in 1-Methoxypyrene-6,7-oxide make it an excellent substrate for nucleophilic attack. A wide array of nucleophiles can initiate the ring-opening of an epoxide. libretexts.org The regioselectivity of this attack on asymmetric epoxides is influenced by both steric and electronic factors, as well as the reaction conditions (acidic or basic). libretexts.orgresearchgate.net

The hydrolysis of epoxides is a fundamental reaction that proceeds via different mechanisms depending on the pH of the aqueous environment.

Acid-Catalyzed Hydrolysis : In an acidic medium, the epoxide oxygen is first protonated, forming a good leaving group (a hydroxyl group) and activating the epoxide ring towards nucleophilic attack. libretexts.org The nucleophile, in this case, a water molecule, then attacks one of the electrophilic carbon atoms of the epoxide. For asymmetric epoxides, the attack generally occurs at the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state, which has significant SN1 character. libretexts.org This process results in the formation of a trans-diol.

Base-Catalyzed Hydrolysis : Under basic or neutral conditions, the hydroxide (B78521) ion (a strong nucleophile) directly attacks one of the epoxide carbons in a classic SN2 mechanism. libretexts.org An alkoxide is a poor leaving group, so the ring-opening is driven by the push from the potent nucleophile. libretexts.org Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. libretexts.org Subsequent protonation of the resulting alkoxide by water yields the trans-1,2-diol. libretexts.org

The general mechanisms are illustrated in the table below.

| Condition | Mechanism | Site of Nucleophilic Attack | Product Stereochemistry |

| Acidic | SN1-like | More substituted carbon | trans |

| Basic/Neutral | SN2 | Less substituted carbon | trans |

Table 1: General Mechanisms of Epoxide Hydrolysis

In a biological context, the epoxide ring of metabolites like this compound can react with various endogenous nucleophiles. These reactions are significant as they can lead to the formation of adducts with macromolecules such as DNA and proteins, a process implicated in the mutagenic and carcinogenic activity of some PAHs. smolecule.com

Water : As discussed under hydrolytic ring opening, water can react to form diols. This is a common detoxification pathway in biological systems.

Thiols : Thiols, such as the cysteine residues in proteins or the tripeptide glutathione (B108866), are potent nucleophiles that readily react with epoxides. beilstein-journals.org The reaction, catalyzed by enzymes like glutathione S-transferase, typically proceeds via an SN2 mechanism, with the thiol attacking the less sterically hindered carbon of the epoxide. This results in the formation of a thioether linkage.

Amines : The amino groups of amino acid residues in proteins (e.g., lysine, histidine) or the exocyclic amino groups of DNA bases (e.g., guanine (B1146940), adenine) can also act as nucleophiles, attacking the epoxide ring. jsynthchem.comresearchgate.net These reactions lead to the formation of stable covalent adducts. The reaction with amines is highly regioselective and can yield β-amino alcohols. researchgate.net

The table below summarizes the reactions with common biological nucleophiles.

| Nucleophile | Functional Group | General Product |

| Water | Hydroxyl (-OH) | Diol |

| Thiols (e.g., Glutathione, Cysteine) | Thiol/Sulfhydryl (-SH) | Thioether Adduct |

| Amines (e.g., DNA bases, Lysine) | Amino (-NH2) | Amino Alcohol Adduct |

Table 2: Reactions of Epoxides with Biological Nucleophiles

Rearrangement Pathways of the Epoxide Moiety

Arene oxides, such as this compound, are known to be unstable and can isomerize to form phenolic compounds. scispace.com This rearrangement is a significant pathway in the metabolism of PAHs. nih.gov The process is thought to involve the opening of the epoxide ring to form a carbocation intermediate, followed by a 1,2-hydride shift (the "NIH shift"), which ultimately leads to the formation of a phenol. The position of the resulting hydroxyl group depends on the stability of the intermediate carbocation and the migratory aptitude of the hydrogen atoms on the pyrene (B120774) ring system. For instance, studies on phenanthrene (B1679779) have shown that rearrangement of the postulated arene oxides can lead to the formation of phenanthrols. nih.gov

Formation of Stable Covalent Adducts with Model Compounds

The electrophilic nature of the epoxide ring in this compound facilitates the formation of stable covalent adducts with various nucleophilic model compounds. This reactivity is crucial for understanding its potential biological interactions. The reaction with nucleophiles like thiols and amines, as mentioned previously, results in covalently modified structures. nih.gov For example, reaction with a simple thiol like thiophenol would lead to the formation of a hydroxy-thioether derivative of methoxypyrene. nih.gov Similarly, reaction with amines would yield the corresponding amino alcohol. beilstein-journals.org These reactions are typically SN2 in nature, leading to specific regio- and stereochemical outcomes. beilstein-journals.org The formation of such adducts with components of DNA is a critical event in the chemical carcinogenesis of many PAHs. smolecule.com

Enzymatic and Metabolic Transformation Pathways of 1 Methoxypyrene 6,7 Oxide

Role of Cytochrome P450 Enzymes in Aromatic Epoxidation and Subsequent Transformations

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the Phase I metabolism of a vast array of endogenous and exogenous compounds. mdpi.comnih.govnih.gov These enzymes are primarily located in the endoplasmic reticulum of hepatocytes, but are also present in other tissues. mdpi.comnih.gov The principal function of CYP enzymes in drug metabolism is to introduce or expose polar functional groups, such as hydroxyl (-OH) groups, through oxidative reactions, thereby increasing the water solubility of lipophilic compounds and facilitating their excretion. nih.govnih.govnih.gov

The formation of epoxides, such as 1-methoxypyrene-6,7-oxide, is a characteristic reaction catalyzed by CYP enzymes during the metabolism of aromatic hydrocarbons like pyrene (B120774). mdpi.com This process, known as epoxidation, involves the addition of an oxygen atom across a double bond in the aromatic ring system. mdpi.comhyphadiscovery.com The resulting epoxide is a reactive intermediate that can undergo further metabolic transformations.

Subsequent to its formation, this compound can be a substrate for further CYP-mediated reactions. These can include additional hydroxylations at other positions on the pyrene ring system. The specific isoforms of CYP enzymes involved in the metabolism of pyrene and its derivatives can vary, with human isoforms such as CYP1A1, CYP1A2, CYP1B1, CYP2C9, and CYP3A4 being implicated in the metabolism of various PAHs. mdpi.comhyphadiscovery.comnih.gov The metabolic profile of a given pyrene derivative is dependent on the specific CYP isoforms present and their catalytic activities. plos.org

Epoxide Hydrolase-Mediated Hydrolysis of this compound

Epoxide hydrolases (EHs) are critical enzymes in the detoxification of epoxides, converting them into less reactive and more water-soluble trans-dihydrodiols. wikipedia.orgexcli.de These enzymes catalyze the addition of a water molecule to the epoxide ring, resulting in the formation of a vicinal diol. wikipedia.orgnih.gov There are several forms of epoxide hydrolases, with microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) being the most well-characterized in mammals. wikipedia.orgexcli.de

The enzymatic mechanism of epoxide hydrolysis by many EHs proceeds through the formation of a covalent hydroxyalkyl-enzyme intermediate. excli.denih.gov This involves a nucleophilic attack by an aspartate residue in the enzyme's active site on one of the epoxide carbons, leading to the opening of the epoxide ring. Subsequently, a water molecule, activated by other residues in the active site, hydrolyzes this ester intermediate to release the diol product. nih.gov

Conjugation Reactions in Biological Systems (e.g., Glucuronidation, Sulfation of Metabolites)

Following Phase I metabolism, which introduces or exposes functional groups, the resulting metabolites often undergo Phase II conjugation reactions. nih.govabdn.ac.uk These reactions involve the addition of endogenous, polar molecules to the metabolite, which further increases its water solubility and facilitates its elimination from the body. abdn.ac.ukscribd.com The primary conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. nih.govuomus.edu.iq

Glucuronidation: This is one of the most common conjugation pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). abdn.ac.ukuomus.edu.iq It involves the transfer of glucuronic acid from the activated coenzyme UDP-glucuronic acid (UDPGA) to a substrate containing a hydroxyl, carboxyl, or amine group. scribd.comuomus.edu.iq The resulting glucuronide conjugates are highly water-soluble and readily excreted in urine or bile. abdn.ac.uk Hydroxylated metabolites of 1-methoxypyrene (B1198098) would be prime candidates for glucuronidation.

Sulfation: This reaction is catalyzed by sulfotransferases (SULTs) and involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. scribd.comuomus.edu.iq The resulting sulfate (B86663) conjugates are also highly polar and easily excreted. uomus.edu.iq Phenolic metabolites derived from 1-methoxypyrene could undergo sulfation. For instance, Aspergillus terreus has been shown to oxidize pyrene to 1-pyrenyl sulfate through cytochrome P450 monooxygenation followed by a sulfate conjugation reaction. researchgate.net

Glutathione Conjugation: Mediated by glutathione S-transferases (GSTs), this pathway involves the conjugation of the tripeptide glutathione (GSH) to electrophilic compounds, including reactive epoxides. scribd.comuomus.edu.iq This is a crucial detoxification pathway for reactive intermediates. The resulting glutathione conjugates can be further metabolized to mercapturic acids before excretion. uomus.edu.iq

The specific conjugation pathways that the metabolites of this compound undergo will depend on the nature of the Phase I metabolites formed and the relative activities of the various conjugating enzymes in the given biological system.

Biotransformation in Model Organisms and Cell Systems

Fungi, particularly filamentous fungi, have demonstrated a significant capacity to metabolize PAHs like pyrene. conicet.gov.arresearchgate.netscielo.br Various fungal species, including Aspergillus niger, Pleurotus ostreatus, and Marasmiellus sp., have been shown to degrade pyrene through different metabolic pathways. scielo.brnih.govasm.org

Aspergillus niger has been reported to transform pyrene into a variety of metabolites, including 1-hydroxypyrene, pyrenequinones, dihydroxypyrenes, 1-pyrenyl sulfate, and notably, 1-methoxypyrene. researchgate.netasm.orgsci-hub.se The formation of 1-methoxypyrene suggests the presence of O-methylation enzymatic activity in this fungus, which could act on a hydroxylated pyrene intermediate. asm.org This finding is significant as it points to a potential microbial origin or transformation pathway for methoxylated PAHs.

The white-rot fungus Pleurotus ostreatus is known to hydroxylate pyrene via cytochrome P450-dependent monooxygenases. nih.gov Similarly, the marine-derived fungus Marasmiellus sp. has been shown to degrade pyrene, with the identification of intermediate metabolites suggesting the involvement of the cytochrome P450 system and epoxide hydrolases. scielo.br

Bacterial degradation of pyrene has also been extensively studied, with Mycobacterium vanbaalenii PYR-1 being a key model organism. mdpi.comasm.org This bacterium can initiate pyrene degradation through dioxygenation at either the C-1 and C-2 positions or the C-4 and C-5 positions. asm.org While direct evidence for the metabolism of this compound by these specific microorganisms is limited, their demonstrated ability to transform the parent pyrene molecule and produce methoxylated derivatives suggests they possess the enzymatic machinery to potentially metabolize this compound. asm.orgresearchgate.net

In vitro models, such as mammalian cell lines and organoids, are invaluable tools for studying the metabolism of xenobiotics in a controlled environment. While specific studies focusing solely on the metabolism of this compound are not widely reported, research on the parent compound, 1-methoxypyrene, provides relevant insights.

A study using a mouse model of unilateral ureteral obstruction found that intrarenal levels of 1-methoxypyrene were progressively increased. nih.gov In this study, in vitro experiments with the rat kidney epithelial cell line NRK-52E showed that treatment with 1-methoxypyrene led to cellular responses, indicating that these cells can be used to study the effects of this compound. nih.gov Such cell systems express metabolic enzymes, including CYPs, and could be utilized to investigate the detailed metabolic pathways of 1-methoxypyrene and its epoxide derivative.

The use of liver microsomes, which are rich in CYP enzymes, is a standard in vitro method to study Phase I metabolism. mdpi.com Incubating this compound with liver microsomes from different species could elucidate the primary metabolites formed through CYP-mediated reactions. Furthermore, the addition of cofactors for Phase II enzymes to these systems or the use of primary hepatocytes or liver organoids would allow for the investigation of conjugation reactions.

Molecular Interactions and Adduct Formation Mechanisms

DNA Adduct Formation with 1-Methoxypyrene-6,7-oxide

Direct experimental studies detailing the DNA adduct profile of this compound are not extensively available. However, based on its structure as a K-region epoxide of a pyrene (B120774) derivative, its reactivity can be understood by analogy to similar compounds. The formation of DNA adducts by such reactive intermediates is a critical event that can lead to mutations if not repaired.

Stereoisomeric Adduct Profiling

When an epoxide like this compound reacts with DNA, the opening of the epoxide ring can result in different stereoisomers, typically classified as cis and trans adducts. Studies on analogous K-region epoxides, such as 4,5-epoxy-4,5-dihydro-1-nitropyrene, have demonstrated the formation of multiple adducts. nih.gov In these reactions, both trans and cis additions of a DNA base to the benzylic carbon of the epoxide ring were observed, leading to a mixture of stereoisomeric products. nih.gov This suggests that the interaction of this compound with DNA would likely also produce a profile of both cis and trans stereoisomeric adducts.

Nucleotide Specificity and Regiochemistry of Adduction

The chemical reactivity of PAH epoxides directs them toward nucleophilic sites within the DNA structure. The exocyclic amino groups of purine (B94841) bases, particularly guanine (B1146940) and adenine, are primary targets. For K-region oxides of pyrene derivatives, the N²-exocyclic amino group of deoxyguanosine has been identified as a principal site of covalent modification. nih.gov This is consistent with findings for other PAH metabolites, where the primary site of alkylation for the highly mutagenic benzo[a]pyrene (B130552) diol epoxide is also the exocyclic amino group of deoxyguanosine. pnas.org Minor adducts can also form with deoxyadenosine. pnas.org The reaction typically involves the epoxide ring being attacked by the nucleophilic nitrogen atom of the DNA base, forming a stable covalent bond. pnas.org

Mechanistic Basis of DNA Adduct Formation (e.g., Bay Region vs. K-Region Adducts)

Polycyclic aromatic hydrocarbons are metabolically activated to reactive epoxides, which are categorized based on their location on the aromatic ring system. "K-region" epoxides, such as this compound, are formed across a phenanthrenic bond of a PAH. In contrast, "bay-region" diol epoxides are located in the hindered bay region of the molecule.

The mechanism of adduction for both types involves the formation of a carbocation intermediate upon the opening of the epoxide ring, which then alkylates nucleophilic sites on DNA bases. pnas.org While bay-region diol epoxides, like those of benzo[a]pyrene, are often considered the ultimate carcinogenic metabolites of many PAHs, K-region epoxides are also known to be reactive and form DNA adducts. pnas.orgtandfonline.com For instance, studies on 1-nitropyrene (B107360) suggest that its K-region oxide may be responsible for some of the DNA adducts observed in vivo. nih.gov The formation of these adducts can distort the DNA helix, impede replication, and lead to mutations. pnas.org

Protein Adduction and Covalent Binding Mechanisms

Similar to DNA, proteins possess nucleophilic amino acid residues that can be targeted by electrophilic metabolites. While specific studies on protein adduction by this compound are not detailed in the available literature, the general mechanisms are well-established.

Covalent binding of reactive molecules to proteins occurs through the reaction of the electrophile with nucleophilic side chains of amino acids. mdpi.comresearchgate.net The most reactive of these are the thiol group of cysteine and the amino group of lysine. wur.nl Under physiological conditions, electrophiles like epoxides can react with these residues, forming stable covalent adducts. mdpi.com This process can alter the protein's structure and function. The formation of these adducts can sometimes be preceded by the oxidation of the parent compound to form reactive quinone intermediates, which are highly electrophilic and readily react with protein nucleophiles. researchgate.net Monitoring changes in free sulfhydryl and amino groups in proteins can serve as an indicator of the extent of covalent conjugation. mdpi.com

Receptor-Ligand Interactions: Aryl Hydrocarbon Receptor (AhR) Agonism and Related Molecular Mechanisms

Significant research has focused on the parent compound, 1-methoxypyrene (B1198098), as an agonist for the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide array of small molecules. mdpi.com

Upon binding a ligand, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). frontiersin.org This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, modulating their transcription. mdpi.com Key target genes of the AhR signaling pathway include members of the Cytochrome P450 family, such as CYP1A1, CYP1A2, and CYP1B1. nih.gov Studies have shown that 1-methoxypyrene upregulates the mRNA expression of AhR and these target genes, confirming its role as an AhR agonist. nih.gov

Ligand Binding Studies and Conformational Changes

The interaction between a ligand and a receptor is the initiating event for a signaling cascade. Molecular docking studies have been employed to model the binding of 1-methoxypyrene to the ligand-binding domain (LBD) of the AhR. nih.govresearchgate.net These computational analyses help to characterize the ligand-binding pocket and predict the conformation of the ligand within the receptor. nih.gov The binding of an agonist like 1-methoxypyrene to the LBD is believed to induce a conformational change in the AhR protein. frontiersin.org This change is critical for its subsequent dimerization with ARNT and its activation as a transcription factor, ultimately leading to the regulation of downstream gene expression. nih.govfrontiersin.org

| Parameter | Finding | Source |

| Compound | 1-Methoxypyrene (MP) | nih.govnih.gov |

| Receptor | Aryl Hydrocarbon Receptor (AhR) | nih.govnih.gov |

| Effect | Agonist; activates AhR signaling pathway. | nih.govnih.gov |

| Mechanism | Binds to the ligand-binding domain of AhR, inducing conformational changes and nuclear translocation. | nih.govfrontiersin.orgresearchgate.net |

| Downstream Targets | Upregulates mRNA expression of CYP1A1, CYP1A2, CYP1B1, and COX-2. | nih.govnih.gov |

| Modeling | Molecular docking has been used to characterize the ligand-binding pocket and the interaction between MP and the AhR-LBD. | nih.govresearchgate.net |

Downstream Molecular Signaling Pathway Induction

The biological activity of the parent compound, 1-methoxypyrene, provides significant insight into the downstream signaling pathways that may be induced following its metabolic activation to this compound. Research has identified 1-methoxypyrene as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov

The AhR is a ligand-activated transcription factor that plays a central role in the cellular response to a variety of environmental compounds, including PAHs. mdpi.comnih.gov Upon binding of a ligand, such as 1-methoxypyrene, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.

A key study using a mouse model of unilateral ureteral obstruction (UUO), a model for kidney fibrosis, demonstrated that intrarenal levels of 1-methoxypyrene were significantly increased. nih.gov This increase was positively correlated with the mRNA expression of AhR and its well-characterized target genes:

Cytochrome P450, family 1, subfamily A, polypeptide 1 (CYP1A1) nih.gov

Cytochrome P450, family 1, subfamily A, polypeptide 2 (CYP1A2) nih.gov

Cytochrome P450, family 1, subfamily B, polypeptide 1 (CYP1B1) nih.gov

Cyclooxygenase-2 (COX-2) nih.gov

These cytochrome P450 enzymes are involved in the metabolism of xenobiotics, and their induction is a hallmark of AhR activation. x-mol.com The induction of these genes by 1-methoxypyrene was also observed in various kidney cell lines, and importantly, the knockdown of AhR inhibited these effects, confirming the central role of this receptor in the signaling cascade. nih.gov

The activation of the AhR signaling pathway by 1-methoxypyrene has been linked to pathological processes such as tubulointerstitial fibrosis. nih.govnih.gov The downstream effects include the upregulation of profibrotic markers like collagen I and alpha-smooth muscle actin (α-SMA), and the downregulation of epithelial markers such as E-cadherin, indicative of an epithelial-mesenchymal transition (EMT) process. nih.gov

The following table summarizes the key genes induced by 1-methoxypyrene via the AhR signaling pathway and their primary functions.

| Gene | Function | Reference |

| AhR | Ligand-activated transcription factor that regulates gene expression. | nih.gov |

| CYP1A1 | Involved in the metabolic activation of PAHs and other xenobiotics. | nih.govx-mol.com |

| CYP1A2 | Metabolizes a range of xenobiotics, including aromatic amines. | nih.gov |

| CYP1B1 | Plays a role in the metabolism of procarcinogens. | nih.gov |

| COX-2 | An enzyme involved in inflammation and prostaglandin (B15479496) synthesis. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 Methoxypyrene 6,7 Oxide and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Adducts and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including the metabolites and adducts of 1-Methoxypyrene-6,7-oxide. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to provide detailed information about the molecular framework.

¹H NMR spectroscopy reveals the chemical environment of protons within a molecule. When this compound forms an adduct, for example, with a nucleophilic amino acid residue on a protein, significant changes in the chemical shifts and coupling constants of the pyrene (B120774) ring protons are observed. These shifts provide direct evidence of the site of adduction. For instance, the opening of the epoxide ring at C6 or C7 by a nucleophile would lead to the formation of a hydroxyl group and a new covalent bond, drastically altering the electronic environment and, consequently, the NMR signals of nearby protons.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity. COSY identifies protons that are spin-coupled to each other, helping to trace the proton network through the pyrene scaffold. HSQC correlates protons directly to the carbons they are attached to, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. These experiments are crucial for piecing together the complete structure of a novel metabolite or confirming the regiochemistry of an adduct. For example, an HMBC correlation between a proton on the adducted moiety and a carbon atom (e.g., C6 or C7) of the pyrene ring system can definitively establish the point of attachment. Such detailed structural information was critical in the characterization of various PAH metabolites. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shift Changes Upon Adduct Formation This table presents hypothetical data to illustrate the expected changes in proton NMR signals when this compound forms an adduct with a generic nucleophile (Nu-H) at the C7 position.

| Proton | Expected δ in Parent Oxide (ppm) | Expected δ in Adduct (ppm) | Reason for Change |

|---|---|---|---|

| H-6 | ~4.5 - 5.0 | ~5.0 - 5.5 | Becomes adjacent to a carbon bearing a hydroxyl group. |

| H-7 | ~4.5 - 5.0 | ~4.8 - 5.3 | Adjacent to the site of nucleophilic attack. |

| Aromatic Protons | ~7.8 - 8.5 | ~7.7 - 8.4 | Minor shifts due to altered electronics of the aromatic system. |

Mass Spectrometry (MS) Techniques for Identification and Quantification of Adducts and Metabolites

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound derivatives due to its exceptional sensitivity and specificity. It is frequently coupled with liquid chromatography (LC) for the separation of complex mixtures prior to detection. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a metabolite or adduct. For this compound, the exact monoisotopic mass is 248.08373 Da for the molecular formula C17H12O2. ebi.ac.uk If this compound forms an adduct with glutathione (B108866) (C10H17N3O6S), a common endogenous antioxidant, the resulting product would have a unique and predictable exact mass, enabling its confident identification in a biological sample.

Tandem mass spectrometry (MS/MS or MS²) is used for structural confirmation. In this technique, a specific ion of interest (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For DNA adducts, a common fragmentation pathway involves the neutral loss of the deoxyribose sugar, which can be used as a signature to screen for potential adducts in complex mixtures. spectroscopyonline.combohrium.com This approach is crucial for identifying the specific sites of DNA damage caused by reactive electrophiles like epoxides. Untargeted metabolomics approaches using techniques like Ultra-Performance Liquid Chromatography coupled with High-Definition Mass Spectrometry (UPLC-HDMS) have been successfully used to identify metabolites in biological systems. nih.gov

Table 2: Exact Mass Data for MS-based Identification This table provides calculated exact masses for this compound and a hypothetical glutathione adduct, which are used for their identification via HRMS.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) |

|---|---|---|---|

| This compound | C17H12O2 | 248.08373 | 249.09100 |

| Glutathione (GSH) Adduct | C27H29N3O8S | 555.16753 | 556.17481 |

X-ray Crystallography of Co-Crystals or Adducts

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. d-nb.infomdpi.com If a reaction product of this compound, such as an adduct with a segment of DNA or a protein, can be crystallized, this technique can provide an atomic-resolution map of its structure.

The analysis would yield precise data on bond lengths, bond angles, and torsional angles, revealing the exact stereochemical configuration of the adduct. For example, it would show whether the nucleophilic attack on the epoxide ring occurred from above or below the plane of the pyrene system and would confirm the absolute configuration at the newly formed chiral centers. This level of detail is unparalleled and provides fundamental insights into the mechanisms of molecular recognition and covalent modification.

While the successful crystallization of macromolecular adducts can be challenging, obtaining such a structure would be invaluable. It would allow researchers to visualize how the adduct distorts the native structure of DNA or a protein, which is often the basis of toxicity and carcinogenicity. Although no public crystal structures of this compound or its adducts are currently available in databases like the Crystallography Open Database, the technique remains a primary goal for the structural analysis of such compounds. ugr.es

Chiral Chromatography for Stereoisomer Separation and Analysis

The presence of the oxirane (epoxide) ring makes this compound a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers often exhibit different biological activities. Therefore, their separation and analysis are crucial.

Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the most widely used technique for separating enantiomers. chiralpedia.comhumanjournals.com The method relies on a chiral stationary phase (CSP), which is a solid support that has a chiral selector immobilized on its surface. researchgate.net The two enantiomers of the analyte interact differently with the chiral selector, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation.

A variety of CSPs are available, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) being among the most versatile and popular for their broad applicability. researchgate.netchromatographyonline.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation (resolution) of the enantiomers of this compound and its chiral metabolites. This separation allows for the individual quantification of each stereoisomer and subsequent testing to determine their specific biological effects. Gas chromatography (GC) with chiral columns can also be used for volatile derivatives. gcms.cz

Table 3: Common Types of Chiral Stationary Phases (CSPs) for HPLC This table outlines major categories of CSPs used for enantiomeric separations and their primary interaction mechanisms.

| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance. |

| Pirkle-type / Brush-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions (donor-acceptor), hydrogen bonding, dipole stacking. humanjournals.com |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Inclusion complexation, hydrogen bonding, ionic interactions. |

| Cyclodextrin-based | β-Cyclodextrin | Formation of inclusion complexes based on analyte size and shape. researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard tools for investigating the electronic structure and reactivity of PAH epoxides. For a molecule like 1-Methoxypyrene-6,7-oxide, these calculations would typically be employed to determine optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

Parameters derived from these calculations, including the HOMO-LUMO energy gap, ionization potential, and electron affinity, serve as critical indicators of the compound's kinetic stability and reactivity. acs.org For instance, the energies of epoxide and potential carbonium ion intermediates are calculated to assess thermodynamic stabilities, which can be correlated with carcinogenic activity. nih.govconicet.gov.aracs.org Such computational approaches have been applied to a wide range of PAHs to build models that predict their biological activity based on these fundamental electronic properties. conicet.gov.ar

Table 1: Representative Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Theoretical Significance |

| HOMO Energy | Indicates the propensity to donate electrons; higher energy often correlates with higher reactivity towards electrophiles. |

| LUMO Energy | Indicates the propensity to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

| Epoxide Ring-Opening Energy | The calculated energy barrier to open the epoxide ring to form a carbocation, a key step in the formation of DNA adducts. |

| Mulliken/NBO Charges | Distribution of partial atomic charges across the molecule, identifying electrophilic and nucleophilic sites. |

This table represents typical descriptors that would be calculated for this compound; however, specific values are not available in the cited literature.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the interactions between small molecules, like this compound, and biological macromolecules such as DNA or proteins over time. nih.govtandfonline.com These simulations can provide atomic-level insights into the dynamic processes of binding, conformational changes, and the stability of the resulting complexes.

For a carcinogenic metabolite, MD simulations can model its journey to a target site on a biomolecule, such as DNA. nih.gov Simulations of the interaction between benzo[a]pyrene (B130552) diol epoxide (a related PAH epoxide) and DNA have been used to investigate how the adduct is positioned within the DNA helix and how it affects the DNA structure. nih.govtandfonline.com These studies can reveal crucial details about how the adduct might interfere with DNA replication or transcription, providing a mechanistic basis for its mutagenicity. Similar simulations for this compound would elucidate the structural and energetic details of its binding to DNA and the influence of the methoxy (B1213986) group on these interactions.

Prediction of Metabolic Pathways and Adduct Formation Stereoselectivity

Computational methods are frequently used to predict the metabolic pathways of xenobiotics and the stereoselectivity of the resulting DNA adducts. The metabolic activation of PAHs typically involves cytochrome P450 enzymes, which introduce oxygen to form epoxides. nih.govcam.ac.uk Computational docking and MD simulations can model the binding of the parent PAH, 1-methoxypyrene (B1198098), within the active site of various P450 isoforms to predict the regioselectivity of epoxidation. researchgate.net

Once the epoxide is formed, quantum chemical calculations can be used to model the subsequent nucleophilic attack by DNA bases, such as guanine (B1146940) or adenine. acs.org By calculating the transition state energies for the formation of different stereoisomeric adducts, it is possible to predict which isomers are most likely to form. This stereoselectivity is often crucial in determining the ultimate biological and toxicological effects of the compound, as different stereoisomers can be repaired with varying efficiency by cellular DNA repair machinery. researchgate.net

Structure-Activity Relationship Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates variations in the chemical structure of a series of compounds with their biological activity or toxicity. researchgate.net For PAHs and their derivatives, QSAR models are often developed to predict their mutagenic or carcinogenic potential. acs.orgnih.govacs.org

Analytical Methodologies for Research Purposes

Chromatographic Separation Techniques (e.g., HPLC, UPLC) for Metabolite and Adduct Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental tools for the analysis of 1-Methoxypyrene-6,7-oxide and related compounds. These methods excel at separating complex mixtures of pyrene (B120774) metabolites and their DNA adducts, which often exhibit very similar physicochemical properties.

The separation is typically achieved using reverse-phase columns (most commonly C18) where a nonpolar stationary phase interacts with the analytes. nih.govuzh.chnih.gov A mobile phase, usually consisting of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (often containing a modifier like formic acid), is used to elute the compounds from the column at different rates based on their polarity. nih.govnih.gov UPLC systems, which use smaller particle-size columns (e.g., <2 µm), offer higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.govnih.gov For instance, a UPLC method was successfully used to identify the endogenous metabolite 1-methoxypyrene (B1198098) in a mouse model of unilateral ureteral obstruction. nih.gov

Detection of the separated analytes can be accomplished using various detectors. UV detectors are commonly used, with specific wavelengths like 254 nm chosen for their sensitivity to the aromatic structure of pyrene and its metabolites. nih.gov For enhanced sensitivity and selectivity, fluorescence detectors are often employed, taking advantage of the natural fluorescence of these polycyclic aromatic compounds. epa.gov The combination of these high-resolution separation techniques with sensitive detection is crucial for resolving and identifying metabolites in both in vivo and in vitro research samples. nih.govnih.gov

Table 1: Examples of Chromatographic Conditions for Pyrene Metabolite Analysis

| Technique | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|---|

| UPLC | Acquity UPLC™ BEH C18 (1.7 µm) | Acetonitrile / Water with 0.3% formic acid (gradient) | 0.25 mL/min | Mass Spectrometry (MS) | Analysis of BaP and its metabolites in fish bile | nih.gov |

| HPLC | Reverse-phase C18 | Acetonitrile / Water (gradient) | 0.6 mL/min | UV (254 nm) | Separation of BaP metabolites from rat hepatic microsomes | nih.gov |

| UPLC-HDMS | Not specified | Not specified | Not specified | High-Definition Mass Spectrometry (HDMS) | Untargeted metabolomics to identify 1-methoxypyrene in mouse kidney | nih.gov |

| Coupled-Column HPLC | Pre-column with copper-phthalocyanine modified silica (B1680970); Analytical column | Methanol (B129727) / Water (gradient) | Not specified | Fluorescence | Routine analysis of pyrene metabolites in human urine | epa.gov |

Mass Spectrometry-Based Quantification of Trace Metabolites and DNA Adducts

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful technique for the structural elucidation and sensitive quantification of metabolites and DNA adducts. healtheffects.org Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity, making it indispensable for detecting the extremely low levels of DNA adducts typically found in biological samples. nih.govnih.gov

Modern LC-electrospray ionization (ESI)-MS/MS methods have achieved remarkable sensitivity. For example, a methodology developed for a benzo[a]pyrene (B130552) diol epoxide-deoxyguanosine adduct (BPDE-N²-dG) reported a limit of detection (LOD) of 1 attomole (amol) on-column. nih.govnih.gov This level of sensitivity corresponds to detecting approximately one adduct per 10¹¹ nucleotides, a significant improvement over other methods. nih.govnih.gov Similar UPLC-based MS/MS methods have been developed for various pyrene metabolites with LODs in the low nanogram per microliter (ng/μL) range. nih.gov

Accurate quantification in MS-based analyses relies heavily on the use of stable isotope-labeled internal standards. For pyrene metabolites, a deuterated analogue such as 1-hydroxypyrene-d9 (B16599) can be spiked into a sample before processing. This standard co-elutes with the native analyte but is distinguished by its higher mass-to-charge ratio (m/z), allowing for the correction of analytical variability arising from sample extraction, cleanup, and ion suppression in the MS source, thereby ensuring high accuracy and precision.

Table 2: Reported Limits of Detection (LOD) for Pyrene Derivatives Using Mass Spectrometry

| Analyte(s) | Method | Limit of Detection (LOD) | Application | Reference |

|---|---|---|---|---|

| Benzo[a]pyrene-7,8,9,10-tetraol | GC-MS/MS | 1.33 ± 0.52 adducts/10⁸ nucleotides (LOQ) | Analysis of DNA damage in human white blood cells | nih.gov |

| BPDE-N²-dG | LC-ESI-MS/MS | 1 amol (on-column); 1 adduct/10¹¹ nucleotides | Quantitation in human lung DNA | nih.govnih.gov |

| Benzo[a]pyrene & Metabolites | UPLC-MS | <0.01 ng/μL | Quantitation in fish bile | nih.gov |

| anti-BPDE-N²dG Stereoisomers | UPLC-MRM/MS | <0.7 fmol | Analysis of genotoxic adducts | researchgate.net |

Immunoaffinity-Based Enrichment for Adduct Detection in Research Samples

Given the trace concentrations of DNA adducts in biological samples, an enrichment step is often essential prior to instrumental analysis. researchgate.netoup.com Immunoaffinity chromatography (IAC) is a highly specific enrichment technique that utilizes antibodies raised against a particular class of adducts. nih.govnih.gov

In this method, antibodies that recognize polycyclic aromatic hydrocarbon (PAH)-DNA adducts are immobilized on a solid support matrix within a column. nih.gov When a complex sample, such as a digest of DNA isolated from tissues or cells, is passed through the column, the adducts of interest are selectively captured by the antibodies. oup.comnih.gov Unmodified nucleotides and other matrix components are washed away, after which the purified adducts can be eluted and collected for analysis by a sensitive technique like ³²P-postlabeling or LC-MS. nih.govberkeley.edu

The primary advantage of IAC is its specificity, which allows for the selective isolation of a target class of adducts from a highly complex background, significantly reducing matrix effects and improving detection limits. oup.comnih.gov While more labor-intensive than other methods like nuclease P1 digestion or butanol extraction, the efficient and specific enrichment provided by IAC makes it a valuable tool for model studies and the purification of adducts for further characterization. nih.govnih.gov

In Vitro Assay Development for Enzyme Activity and Interaction Studies

In vitro assays are crucial for investigating the metabolic activation of parent compounds like pyrene to reactive intermediates such as this compound and for studying their subsequent biological interactions. These assays provide a controlled environment to probe enzyme kinetics, identify metabolizing enzymes, and assess cellular responses.

Commonly used systems include:

Subcellular Fractions: Preparations of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are frequently used to study the oxidative metabolism of PAHs. nih.gov By incubating the compound of interest with microsomes and an NADPH-generating system, researchers can identify the resulting metabolites using HPLC or LC-MS. nih.govnih.gov

Purified or Recombinant Enzymes: To pinpoint which specific enzymes are responsible for metabolism, assays can be performed using purified P450 enzymes reconstituted in a system with cytochrome P450 reductase, or with recombinant enzymes expressed in systems like bacteria or yeast. nih.govplos.org

Cell-Based Assays: Cultured cell lines (e.g., human or rodent epithelial cells) provide an integrated system to study metabolism and its downstream consequences. nih.gov Following treatment with the compound, various endpoints can be measured. For example, cell viability can be assessed using colorimetric assays like the CCK-8 assay, while changes in the expression of genes involved in metabolism (e.g., AHR, CYP1A1, CYP1B1) can be quantified using quantitative real-time PCR (qRT-PCR). nih.gov The formation of metabolites and DNA adducts within the cells can also be directly measured.

These in vitro approaches allow for detailed mechanistic studies into how compounds like this compound are formed and how they interact with cellular components, providing insights into their biochemical activity. nih.govnih.gov

Table 3: Examples of In Vitro Assay Systems for Studying Pyrene Metabolism and Activity

| In Vitro System | Compound Studied | Measured Endpoints | Analytical Method | Purpose | Reference |

|---|---|---|---|---|---|

| Rat Hepatic Microsomes | Benzo[a]pyrene | Metabolite formation (e.g., dihydrodiols, hydroxypyrenes) | HPLC-UV | Study role of CYP1A1 in metabolism | nih.gov |

| Purified Human P450s (reconstituted) | Pyrene, 1-Hydroxypyrene | Metabolite formation (e.g., 1-hydroxypyrene, dihydroxypyrenes) | HPLC, LC-MS | Compare catalytic activities of different P450 isoforms | nih.gov |

| Recombinant Yeast (P. pastoris) | Pyrene | Pyrene oxidation | HPLC | Characterize activity of a fungal P450 enzyme | plos.org |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Methoxypyrene |

| 1-hydroxypyrene |

| 1-hydroxypyrene-d9 |

| 3-hydroxy-benzo[a]pyrene |

| Acetonitrile |

| Benzo[a]pyrene (BaP) |

| Benzo[a]pyrene diol epoxide (BPDE) |

| BPDE-N²-deoxyguanosine (BPDE-N²-dG) |

| Deoxyguanosine |

| Formic Acid |

Future Research Directions and Potential Applications in Chemical Biology

Development of 1-Methoxypyrene-6,7-oxide as a Mechanistic Probe for Biological Systems

The development of this compound as a mechanistic probe holds significant promise for elucidating the intricate interactions between PAH metabolites and biological macromolecules. The introduction of a methoxy (B1213986) group at the 1-position of the pyrene (B120774) core could serve as a unique spectroscopic or reactive handle, allowing for more precise tracking and quantification of its binding to DNA, RNA, and proteins.

Future research should focus on synthesizing isotopically labeled versions of this compound (e.g., with ¹³C or ³H) to facilitate its detection in complex biological matrices. These probes could be instrumental in:

Identifying specific binding sites: By reacting the labeled epoxide with cellular components and subsequently analyzing the resulting adducts using techniques like mass spectrometry, researchers could pinpoint the exact nucleobases or amino acid residues that are targeted.

Quantifying adduct formation: The use of labeled probes would enable accurate quantification of the extent of covalent modification of biological macromolecules, providing valuable data for dose-response assessments and risk characterization.

Investigating DNA repair mechanisms: Following the formation of DNA adducts, cells activate complex repair pathways. Labeled this compound could be used to study the efficiency and fidelity of these repair processes in response to this specific type of DNA damage.

The insights gained from these studies would be crucial for understanding the initial events in PAH-induced mutagenesis and carcinogenesis.

Exploration of Unexplored Reaction Pathways and Biological Consequences

The metabolic fate of this compound is largely unknown. Beyond its expected hydrolysis to a dihydrodiol, other potential reaction pathways could have significant biological consequences. Future investigations should aim to delineate these unexplored pathways and their downstream effects.

Key areas for exploration include:

Enzymatic versus non-enzymatic reactions: It is important to distinguish between spontaneous reactions of the epoxide with cellular nucleophiles and enzyme-catalyzed transformations. Studies using purified enzymes, such as epoxide hydrolases and glutathione (B108866) S-transferases, could clarify the role of these key detoxification pathways.

Formation of novel metabolites: The methoxy group may influence the regioselectivity and stereoselectivity of subsequent metabolic reactions, potentially leading to the formation of unique metabolites not observed for the parent pyrene molecule. Comprehensive metabolic profiling using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be essential.

Biological activity of downstream metabolites: Any newly identified metabolites should be synthesized and tested for their biological activities, including cytotoxicity, mutagenicity, and receptor-mediated effects. For instance, 1-methoxypyrene (B1198098) has been identified as an agonist for the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism and toxicity. nih.gov It would be pertinent to investigate whether this compound or its metabolites also interact with this receptor.

A thorough understanding of these reaction pathways is fundamental to predicting the ultimate biological impact of exposure to 1-methoxypyrene.

Comparative Studies with Other Polycyclic Aromatic Hydrocarbon Epoxides

To contextualize the biological activity of this compound, comparative studies with other well-characterized PAH epoxides are essential. These studies would help to determine how the presence and position of the methoxy substituent influence the chemical reactivity and biological properties of the epoxide.

A systematic comparison should be made with key PAH epoxides, including:

| Compound | Key Features for Comparison |

| Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) | The ultimate carcinogenic metabolite of benzo[a]pyrene (B130552); a benchmark for mutagenicity and carcinogenicity. |

| Pyrene-4,5-oxide | The corresponding epoxide of the parent pyrene, to assess the influence of the methoxy group on the pyrene core. |

| Other substituted PAH epoxides | To evaluate the effects of different functional groups on epoxide stability, reactivity, and biological activity. |

The comparative analysis should focus on several key parameters:

Chemical stability and reactivity: Measuring the half-life of each epoxide under physiological conditions and its reaction rates with model nucleophiles.

DNA adduct profiles: Comparing the types and yields of DNA adducts formed by each epoxide.

Mutagenic and carcinogenic potential: Assessing the relative potencies of the epoxides in a range of in vitro and in vivo assays.

These comparative data will be invaluable for establishing structure-activity relationships among PAH epoxides and for refining models that predict their toxicity.

Integration of Omics Technologies for Systems-Level Understanding of Interactions

The advent of "omics" technologies offers a powerful approach to gain a systems-level understanding of the cellular responses to this compound. By simultaneously measuring changes across multiple molecular levels, researchers can construct a comprehensive picture of the perturbations induced by this reactive metabolite.

Future research should integrate the following omics approaches:

Genomics: To identify the specific gene mutations and larger-scale genomic alterations induced by this compound-DNA adducts.

Transcriptomics: To profile the changes in gene expression that occur in response to exposure, revealing the activation of stress response pathways, DNA repair genes, and cell cycle checkpoints.

Proteomics: To identify proteins that are post-translationally modified by this compound and to quantify changes in protein expression levels that reflect the cellular response to the induced damage.

Metabolomics: To characterize the global changes in the cellular metabolome, providing insights into the metabolic reprogramming that may occur as a consequence of exposure. nih.gov

The integration of these multi-omics datasets will facilitate the identification of novel biomarkers of exposure and effect, and will help to construct detailed molecular pathways of toxicity for this compound.

Methodological Advancements in Synthesis and Analysis for Derivative Research

Progress in understanding the biological roles of this compound and its derivatives is contingent upon the development of robust synthetic and analytical methods.

Future efforts in this area should focus on:

Stereoselective synthesis: Developing synthetic routes that allow for the preparation of enantiomerically pure forms of this compound and its metabolites. This is crucial, as the biological activity of PAH metabolites is often highly dependent on their stereochemistry.

High-sensitivity analytical techniques: Improving the sensitivity and specificity of analytical methods, such as tandem mass spectrometry (MS/MS), for the detection and quantification of this compound and its adducts in biological samples. acs.org This will be particularly important for low-dose exposure studies.

Development of immunoassays: The generation of monoclonal or polyclonal antibodies that specifically recognize this compound-DNA or -protein adducts could lead to the development of sensitive and high-throughput immunoassays for biomonitoring purposes.

These methodological advancements will provide the essential tools needed to conduct the next generation of research into the chemical biology of this compound and related compounds.

Q & A

Q. How do stereochemical variations in this compound influence its interaction with DNA adducts?

- Methodological Answer : Synthesize enantiomerically pure forms via chiral chromatography. Assess DNA binding affinity using surface plasmon resonance (SPR) and validate adduct formation via ³²P-postlabeling. Compare mutagenic potential in Ames tests with S9 metabolic activation and correlate results with molecular dynamics simulations of DNA docking .

Data Contradiction Analysis Framework

- Step 1 : Replicate experiments under identical conditions to exclude methodological variability .

- Step 2 : Apply multi-omics approaches (e.g., metabolomics + transcriptomics) to identify confounding factors (e.g., endogenous metabolites) .

- Step 3 : Use meta-analysis to harmonize datasets, accounting for covariates like cell line heterogeneity or solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.